![molecular formula C15H23ClF2N2O2 B2664728 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride CAS No. 2418661-27-3](/img/structure/B2664728.png)
1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride” is a chemical compound that contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . Difluoromethyl groups are often used in medicinal chemistry due to their ability to modulate the physical-chemical properties of drug molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not clear from the search results. Such properties would likely depend on the specific structure of the compound .Applications De Recherche Scientifique
Neuropharmacology and Medicinal Chemistry
Neurokinin-1 Receptor Antagonist : A compound with a similar structure demonstrated efficacy as a high-affinity, orally active neurokinin-1 (NK1) receptor antagonist, showing potential in treating emesis and depression. This indicates the relevance of such compounds in developing treatments for neurological and psychiatric conditions (Harrison et al., 2001).
Histamine H3 Receptor Antagonist : Another related compound, GSK189254, was found to be a potent histamine H3 receptor antagonist. It demonstrated binding to histamine H3 receptors in Alzheimer's disease brain and improved cognitive performance in preclinical models, suggesting its therapeutic potential for dementia and other cognitive disorders (Medhurst et al., 2007).
Organic Chemistry and Drug Design
Catalytic Activity : Diiron(III) complexes were studied for their catalytic activity in the selective hydroxylation of alkanes. This research demonstrates the utility of such compounds in organic synthesis, particularly in transformations relevant to pharmaceutical synthesis (Sankaralingam & Palaniandavar, 2014).
Antimicrobial Activities : New quinoline derivatives carrying a 1,2,3-triazole moiety, synthesized through multi-step reactions starting from 4-methoxyaniline, showed moderate to very good antibacterial and antifungal activities. This suggests the potential application of the compound or its derivatives in developing new antimicrobial agents (Thomas, Adhikari & Shetty, 2010).
Synthesis and Reactivity : Research into the synthesis, spectral analyses, and biological assays of 1,4,5-trisubstituted 1,2,3-triazoles indicates the potential for designing compounds with specific biological activities, including cytotoxicity against brine shrimp, showcasing the compound's relevance in drug discovery and development (Ahmed et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-[5-(difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O2.ClH/c16-14(17)12-8-11(19-21-12)9-18-10-15(5-3-6-15)13-4-1-2-7-20-13;/h8,13-14,18H,1-7,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUBLFNTYNVGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CCC2)CNCC3=NOC(=C3)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
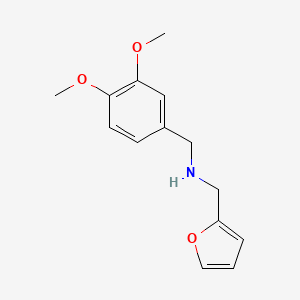
![(E)-N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2664646.png)
![N-(4-methoxyphenethyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2664649.png)
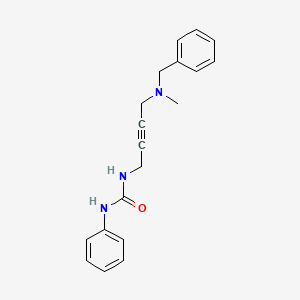
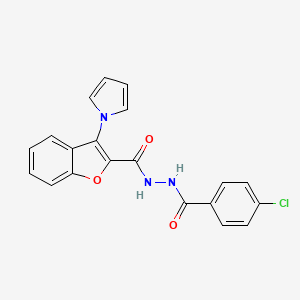
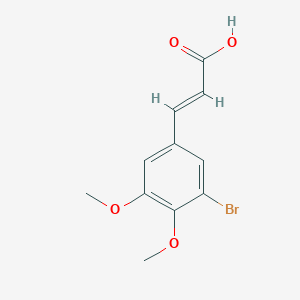
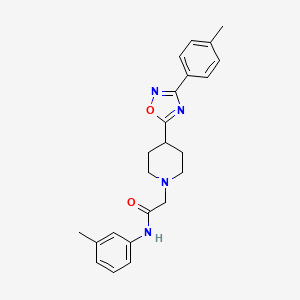
![5-((4-Benzylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2664656.png)
![N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}-4-phenoxybenzenesulfonamide](/img/structure/B2664657.png)

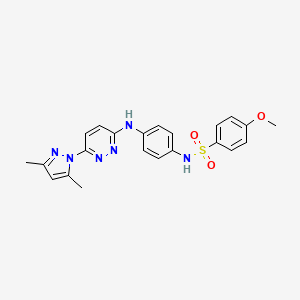
![N,N-Dimethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2664663.png)
![Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2664668.png)
